

# Flucloxacillin Sodium: A Comprehensive Analysis of its Crystal Structure and Polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Flucloxacillin sodium |           |
| Cat. No.:            | B194108               | Get Quote |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Flucloxacillin sodium**, a narrow-spectrum beta-lactam antibiotic, is a critical therapeutic agent for treating infections caused by Gram-positive bacteria, including penicillinase-producing staphylococci. The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance as they can significantly influence its stability, solubility, dissolution rate, and bioavailability. This technical guide provides a detailed examination of the known crystalline and amorphous forms of **flucloxacillin sodium**, summarizing the available data on their structure and physicochemical properties.

# Introduction to Polymorphism in Flucloxacillin Sodium

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. These different forms, or polymorphs, can exhibit distinct physical and chemical properties.[1] In the case of **flucloxacillin sodium**, research has identified three crystalline forms (Form I, Form II, and Form III) and an amorphous form.[1][2][3] The selection of the appropriate polymorphic form is crucial during drug development and manufacturing to ensure consistent product quality and therapeutic efficacy.[2] All three crystalline polymorphs of **flucloxacillin sodium** are reported to contain one molecule of bound water, distinguishing them from the anhydrous amorphous form.[2]



# **Crystal Structure and Physicochemical Properties**

While extensive characterization of the polymorphic forms of **flucloxacillin sodium** has been conducted using various analytical techniques, detailed single-crystal X-ray diffraction data, which would provide definitive information on the crystal lattice parameters (unit cell dimensions, space group), is not publicly available. Characterization and differentiation of the forms rely on powder X-ray diffraction, thermal analysis, spectroscopy, and solubility studies.[1]

# **Data Summary of Flucloxacillin Sodium Polymorphs**

The following tables summarize the key quantitative data available for the different solid forms of **flucloxacillin sodium**.

Table 1: Thermal Analysis Data for Flucloxacillin Sodium Forms



| Form      | Melting Point<br>(°C) | Key DSC<br>Endothermic/E<br>xothermic<br>Peaks (°C)                                 | Decompositio<br>n Temperature<br>(°C) | Water Content                                                                               |
|-----------|-----------------------|-------------------------------------------------------------------------------------|---------------------------------------|---------------------------------------------------------------------------------------------|
| Amorphous | 160–180[2]            | Melting peak,<br>followed by a<br>decomposition<br>peak at 220°C.<br>[4]            | ~220[4]                               | Anhydrous[2]                                                                                |
| Form I    | Decomposes at >220[2] | Endothermic<br>peak at 60°C;<br>exothermic peak<br>at ~65°C.[4]                     | >220[2]                               | Contains one<br>molecule of<br>bound water.[2]<br>[4]                                       |
| Form II   | Decomposes at >220[2] | Endothermic<br>peaks at 40°C<br>and 100°C.[4]                                       | ~230[4]                               | Contains one molecule of bound water (adsorbed water: 1.21%, crystallized water: 3.31%).[4] |
| Form III  | Decomposes at >220[2] | Crystal transformation and melting peaks at 190°C; decomposition peak at 230°C. [4] | ~220[4]                               | Contains one molecule of bound water (adsorbed water: 0.51%, crystallized water: 3.14%).[4] |

Table 2: X-ray Powder Diffraction (XRPD) Data for Flucloxacillin Sodium Forms



| Form             | Characteristic Peak Positions (2θ)                                                                                   |
|------------------|----------------------------------------------------------------------------------------------------------------------|
| Amorphous        | Broad halo pattern, with a notable feature between $2\theta = 10-30^{\circ}$ .[2]                                    |
| Form I           | Characteristic peaks at approximately $2\theta = 14.3606^{\circ}$ and $20.3427^{\circ}$ (I/I <sub>0</sub> = 100).[2] |
| Form II          | Characteristic peak at approximately $2\theta = 8.9733^{\circ}$ (I/I <sub>0</sub> = 100).[2]                         |
| Form III         | Characteristic peak at approximately 2θ = 6.4861° (I/I₀ = 100).[2]                                                   |
| New Crystal Form | Strongest diffraction peak at $2\theta = 11.377^{\circ}$ (I/I <sub>0</sub> = 100).[5]                                |

Note: A patent has described a "new crystal form" with a distinct XRPD pattern, but its relationship to Forms I, II, and III is not defined.[5]

Table 3: Solubility Data for Flucloxacillin Sodium Forms

| Form      | Average Solubility in Phosphate Buffer (pH 6.8) at 20-40°C |
|-----------|------------------------------------------------------------|
| Amorphous | 0.836 g                                                    |
| Form I    | 0.446 g                                                    |
| Form II   | 0.33 g                                                     |
| Form III  | 0.86 g                                                     |

Data extracted from Zhou et al. (2011). The original paper does not specify the volume for the solubility measurement, but it is presented as "g". It is likely g per 100 mL, but this is an interpretation.[2]

# **Experimental Protocols**



The following sections detail the methodologies used for the preparation and characterization of **flucloxacillin sodium** polymorphs, based on available literature.

## **Preparation of Polymorphic Forms**

- Form I: 1.0 g of **flucloxacillin sodium** is dissolved in 15 mL of boiling isopropanol. The solution is filtered while hot, and the filtrate is allowed to cool to room temperature. The resulting crystals are collected, dried under vacuum, and stored in a desiccator over silica gel.[2]
- Form II: 2.0 g of **flucloxacillin sodium** is dissolved in 20 mL of boiling ethanol. The solution is filtered while hot, and the filtrate is allowed to cool slowly. The crystals are collected and dried as described for Form I.[2]
- Form III: 1.0 g of **flucloxacillin sodium** is dissolved in 13 mL of boiling acetone. The solution is filtered while hot, and the filtrate is allowed to cool to room temperature. The crystals are collected and dried as described for Form I.[2]
- Amorphous Form: 1.0 g of flucloxacillin sodium is dissolved in 17 mL of boiling tetrahydrofuran (or 6 mL of methanol). The solution is filtered while hot, and the filtrate is allowed to cool to room temperature. The collected product is dried as described for Form I.
   [2]

## X-ray Powder Diffraction (XRPD)

XRPD is a primary technique for distinguishing between the different crystalline forms.

- Instrument: A powder X-ray diffractometer.
- Sample Preparation: Samples of each form are lightly packed into a sample holder.
- Analysis: The samples are scanned over a defined 2θ range (e.g., 5-50°) to obtain the diffraction patterns. The resulting diffractograms for Forms I, II, III, and the amorphous form show significant differences in peak positions, indicating different crystal lattices.[2] The amorphous form is characterized by the absence of sharp peaks and the presence of a broad halo.[2]



## **Thermal Analysis**

Thermal analysis, including Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG), provides information on melting, crystallization, and decomposition events.

- Instrument: A simultaneous thermal analyzer (e.g., Netzsch STA-499).[2]
- Method (TG): Samples are heated in an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) over a temperature range (e.g., 30°C to 850°C).[2] The resulting data reveals weight loss steps corresponding to the loss of water and subsequent decomposition.
- Method (DSC): Samples are heated at a controlled rate, and the heat flow to the sample is
  measured relative to a reference. This reveals endothermic events (like melting or
  desolvation) and exothermic events (like crystallization).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify differences in the vibrational modes of the molecules within the different solid-state forms.

- Instrument: An IR spectrophotometer (e.g., Shimadzu-8400).[2]
- Sample Preparation: Samples are dispersed in potassium bromide (KBr) powder, and a pellet is formed by compression.[2]
- Analysis: The IR spectra of the different forms show variations in the positions and shapes of absorption bands, particularly in the regions associated with N-H, C=O, and O-H stretching, reflecting differences in hydrogen bonding and molecular conformation. A patent for a "new crystal form" reports characteristic absorption peaks at 792, 896, 1249, 1323, 1400, 1454, 1508, 1600, 1770, 2977, and 3367 cm<sup>-1</sup>.[5]

# **Equilibrium Solubility Studies**

Solubility is a critical property that can be polymorph-dependent.

 Method: Saturated solutions of each polymorphic form are prepared in a phosphate buffer solution (pH 6.8) at various temperatures (e.g., 20, 25, 30, 35, and 40°C).[2] The suspensions are agitated until equilibrium is reached. The concentration of dissolved



**flucloxacillin sodium** is then determined by UV spectrophotometry at 286 nm.[2] These studies have shown that Form III and the amorphous form have significantly higher solubility than Forms I and II.[2]

# Visualization of Workflows and Relationships Polymorph Screening and Characterization Workflow

The following diagram illustrates a typical workflow for the discovery and analysis of polymorphic forms of an API like **flucloxacillin sodium**.



Click to download full resolution via product page



Caption: Experimental workflow for polymorph screening of **flucloxacillin sodium**.

## Relationship Between Flucloxacillin Sodium Forms

This diagram shows the generation of the different solid forms of **flucloxacillin sodium** from various solvents as described in the literature.



Click to download full resolution via product page

Caption: Preparation of **flucloxacillin sodium** polymorphs from different solvents.

#### Conclusion

The solid-state chemistry of **flucloxacillin sodium** is characterized by the existence of at least three crystalline polymorphs and an amorphous form. These forms are distinguishable by their unique XRPD patterns, thermal behaviors, and solubility profiles. Form III and the amorphous form exhibit the highest solubility, which could have significant implications for bioavailability and formulation design.[2] While a comprehensive understanding of the crystal packing is currently limited by the absence of single-crystal structure data in the public domain, the



analytical techniques outlined in this guide provide a robust framework for the identification, characterization, and control of **flucloxacillin sodium** polymorphs in a research and drug development setting. Further investigation is warranted to fully elucidate the thermodynamic relationships between these forms and to assess their relative stability under various processing and storage conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Polymorphism of flucloxacillin sodium PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Polymorphism of flucloxacillin sodium: Ingenta Connect [ingentaconnect.com]
- 4. CN103288852A Preparation method of flucloxacillin sodium crystal form II Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- To cite this document: BenchChem. [Flucloxacillin Sodium: A Comprehensive Analysis of its Crystal Structure and Polymorphism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194108#flucloxacillin-sodium-crystal-structure-and-polymorphism-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com